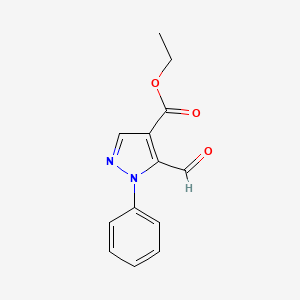

5-甲酰-1-苯基-1H-吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 40995-43-5 . It has a molecular weight of 244.25 . The compound is a powder at room temperature .

Synthesis Analysis

A series of Pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . These newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .

Molecular Structure Analysis

The IUPAC name of the compound is ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate . The InChI Code is 1S/C13H12N2O3/c1-2-18-13(17)11-8-14-15(12(11)9-16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 .

Physical And Chemical Properties Analysis

Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate is a powder at room temperature . It has a melting point of 76-78°C .

科学研究应用

合成和表征

5-甲酰-1-苯基-1H-吡唑-4-羧酸乙酯参与各种合成和表征研究。一项研究侧重于合成和分析类似化合物 5-甲基-1-苯基-1H-吡唑-4-羧酸乙酯的结构。该化合物使用一锅缩合反应合成,并通过 X 射线衍射、热重分析和光谱技术等方法表征 (Viveka 等人,2016 年)。另一项研究通过使 4-甲酰-1-苯基-1H-吡唑-3-羧酸乙酯与丙二酸反应,开发了 (2E)-3-(3-乙氧羰基-1-苯基-1H-吡唑-4-基)丙烯酸,从而产生了各种 4-[(E)-2-{3-芳基(杂芳基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基}乙烯基]-1-苯基-1H-吡唑-3-羧酸乙酯 (Matiichuk、Potopnyk 和 Obushak,2009 年)。

分子研究

研究还深入探讨了吡唑衍生物的结构和光谱性质。例如,一项研究侧重于 5-甲基-1-苯基-1H-吡唑-4-羧酸的结构和光谱分析,揭示了其晶体结构并详细阐述了其分子相互作用 (Viveka 等人,2016 年)。另一项研究从 1-(2-氧代-2-苯乙基)-3-苯基-1H-吡唑-5-羧酸乙酯衍生物合成了系列新型 2-(5-(羟甲基)-3-苯基-1H-吡唑-1-基)-1-苯乙醇衍生物,并使用各种光谱方法和 X 射线晶体衍射对其进行了表征 (Zheng 等人,2010 年)。

在材料和化学研究中的应用

该化合物在材料和化学研究中也发挥着重要作用。例如,提出了一种合成 5-(3-芳基-4-甲酰-1H-吡唑-1-基)-1,2,3-噻二唑-4-羧酸乙酯的方法,为进一步的修饰和生物活性研究提供了底物 (Vysokova 等人,2017 年)。此外,标题化合物 5-和 3-三氟甲磺酰氧基-1H-吡唑-4-羧酸乙酯被用作 Sonogashira 型交叉偶联反应中的前体,产生了各种缩合吡唑和芳基吡唑,突出了它们在合成有机化学中的重要性 (Arbačiauskienė 等人,2011 年)。

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

Pyrazole-containing compounds, including ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

作用机制

Target of Action

Pyrazole derivatives, in general, have been found to interact with a variety of biological targets due to their versatile structure . They have shown potential in interacting with enzymes, receptors, and other proteins, thereby modulating various biological processes .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent binding . The specific mode of action would depend on the nature of the target and the specific structural features of the compound .

Biochemical Pathways

Pyrazole derivatives have been found to modulate various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Result of Action

Pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-hiv properties .

属性

IUPAC Name |

ethyl 5-formyl-1-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-13(17)11-8-14-15(12(11)9-16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOHUJHHYMVBTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)

![1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2408466.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408468.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2408470.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408472.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2408473.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2408474.png)

![4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2408477.png)

![Thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B2408482.png)